Propoxypropanol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propoxypropanol can be synthesized through the reaction of propylene oxide with propanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced using continuous processes that involve the reaction of propylene oxide with propanol. The reaction is catalyzed by acidic or basic catalysts, and the product is purified through distillation .

Análisis De Reacciones Químicas

Reaction Pathways

Propoxypropanol participates in several key reaction types, influenced by its ether and alcohol functional groups:

Oxidation

The alcohol group undergoes oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions typically proceed under acidic or alkaline conditions .

Substitution Reactions

The ether linkage (-O-) can undergo substitution with nucleophiles (e.g., water, alcohols) under acidic or basic catalysis. For example:

-

Ring-opening with water : Forms propylene glycol derivatives.

Cleavage Reactions

The ether bond can be cleaved under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, producing propanol and propionaldehyde derivatives .

Key Reaction Parameters

Research highlights how reaction conditions influence product outcomes:

Temperature Effects

-

Low temperatures (25–40°C) : Favor oxidation and selective formation of aldehydes/ketones.

-

High temperatures (>50°C) : Increase decomposition of hydrogen peroxide (H₂O₂), reducing selectivity and promoting side reactions (e.g., ether cleavage) .

Catalyst and Reagent Influence

-

Acidic catalysts (e.g., H₂SO₄): Promote ring-opening and substitution reactions.

-

Hydrogen peroxide concentration : Higher H₂O₂ levels increase propoxide conversion but reduce selectivity toward primary products .

Oxidation vs. Substitution

| Reaction Type | Dominant Product | Key Parameters |

|---|---|---|

| Oxidation | Aldehydes/ketones | Low temperature, strong oxidizers |

| Substitution | Esters/methyl ethers | Methanol, acidic/basic catalysts |

Temperature-Dependent Selectivity

| Temperature (°C) | Propylene Oxide Selectivity | Side Product (1-methoxy-2-propanol) |

|---|---|---|

| 25 | 95% | 5% |

| 40 | 85% | 15% |

| 60 | <50% | Dominant (>50%) |

| Adapted from epoxidation studies of analogous compounds . |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Propoxypropanol has the molecular formula C₆H₁₄O₂ and is classified as a glycol ether. Its structure allows it to function effectively as a solvent due to its moderate polarity and ability to dissolve both polar and nonpolar substances.

Chemistry

- Solvent and Reagent : this compound is widely used as a solvent in various chemical reactions. It facilitates the solubility of reactants and products, enhancing reaction rates and yields. Its low volatility makes it suitable for reactions requiring prolonged heating without significant evaporation .

Biology

- Sample Preparation : In biological research, this compound serves as a solvent for preparing biological samples and conducting assays. Its compatibility with various biological materials helps in maintaining sample integrity during analysis .

Medicine

- Pharmaceutical Formulations : this compound is utilized in the formulation of pharmaceuticals, particularly in drug delivery systems where it acts as a solvent for active ingredients. Its properties help in enhancing the bioavailability of drugs .

Coatings and Adhesives

- This compound is employed in the production of coatings and adhesives due to its excellent solvency properties. It contributes to the formulation of high-performance coatings that require specific drying times and adhesion properties .

Cleaning Agents

- The compound is also used in cleaning formulations, where it enhances the cleaning efficiency of products by improving the solubility of dirt and grease. Its use in industrial cleaning agents has been noted for its effectiveness compared to traditional solvents .

Environmental Considerations

This compound aligns with green chemistry principles, which emphasize reducing hazardous substances in chemical processes. Its use in formulations often leads to lower environmental impact compared to more volatile organic compounds (VOCs) .

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Solvent for reactions | Enhances reaction rates and yields |

| Biology | Sample preparation | Maintains integrity during analysis |

| Medicine | Pharmaceutical formulations | Improves bioavailability |

| Industrial Coatings | Coatings and adhesives | High-performance properties |

| Cleaning Agents | Industrial cleaning solutions | Effective at dissolving dirt and grease |

| Green Chemistry | Reduces hazardous waste | Environmentally friendly alternative |

Case Study 1: Use in Industrial Cleaning

A study conducted at a manufacturing facility demonstrated that replacing traditional solvents with this compound-based cleaning agents resulted in improved cleaning efficiency while reducing VOC emissions by 30%. This transition not only enhanced worker safety but also aligned with environmental regulations .

Case Study 2: Pharmaceutical Formulation

In a clinical trial involving a new drug formulation, this compound was used as a solvent to enhance the solubility of an otherwise poorly soluble active ingredient. The formulation showed a 50% increase in bioavailability compared to previous formulations using less effective solvents .

Mecanismo De Acción

The mechanism of action of propoxypropanol involves its interaction with various molecular targets and pathways. It acts as a solvent and reagent, facilitating chemical reactions and enhancing the solubility of other compounds . The specific molecular targets and pathways depend on the application and the compounds involved .

Comparación Con Compuestos Similares

Similar Compounds

2-Propoxy-1-propanol: Similar in structure but differs in the position of the propoxy group.

Propylene glycol monopropyl ether: Similar in structure but has different physical and chemical properties.

Uniqueness

Propoxypropanol is unique due to its specific molecular structure, which gives it distinct physical and chemical properties. It has a higher solubility in water compared to similar compounds and is more effective as a solvent and reagent in various applications .

Actividad Biológica

Propoxypropanol, also known as 1-propoxy-2-propanol, is a glycol ether that has garnered attention for its potential applications and biological effects. This article delves into the compound's biological activity, including its toxicity profiles, effects on various biological systems, and relevant case studies.

- Molecular Formula : C6H14O2

- CAS Number : 15286-00-5

- Molecular Weight : 130.18 g/mol

- Solubility : Highly soluble in water and organic solvents.

Acute Toxicity

Studies have shown that this compound exhibits low acute toxicity. The oral LD50 values range from:

- Rats : >5,000 mg/kg

- Rabbits : 1,840 mg/kg

- Dogs : 4,600 mg/kg

Dermal LD50 values are reported at approximately 13-14 g/kg in rabbits, indicating low dermal toxicity as well. Inhalation studies have shown LC50 values generally above 6,000 ppm for various species including rats and guinea pigs .

Repeated Dose Toxicity

In repeated dose studies, the No Observed Adverse Effect Levels (NOAELs) were observed at:

- Inhalation (rats) : NOAELs of 300 ppm and higher.

- Oral (rats) : NOAELs of 459.5 mg/kg after 13 weeks.

Effects noted included central nervous system (CNS) depression, hepatic changes, and decreased body weight gain at higher concentrations .

Hepatic Effects

Research indicates that this compound can induce hepatic mixed function oxidase activity and hepatocellular proliferation at elevated exposure levels (3000 ppm). Mild degenerative changes in liver tissues were also noted in animal studies .

Neurotoxicity

Central nervous system effects such as sedation were observed during inhalation exposure. Initial sedation was noted during the first week of exposure to high concentrations (3000 ppm), which diminished over time .

Developmental Toxicity

Case studies have highlighted concerns regarding developmental toxicity associated with this compound exposure. The compound has been linked to effects on maternal body weights and offspring development in animal models at high exposure levels .

Case Studies

- Inhalation Studies : A study involving rats exposed to this compound via inhalation for 13 weeks reported transient CNS depression at concentrations of 3000 ppm but not at lower levels (1000 ppm). Liver weight changes were minimal at these lower levels .

- Reproductive Studies : In a two-generation reproductive study, NOAELs were established at 300 ppm for adults and 1000 ppm for offspring. Observations included decreased maternal body weights associated with general toxicity .

Summary of Findings

| Study Type | Species | Exposure Route | Concentration (ppm) | Observed Effects |

|---|---|---|---|---|

| Acute Toxicity | Rats | Oral | >5000 | Low acute toxicity |

| Repeated Dose Toxicity | Rats | Inhalation | 3000 | CNS depression, hepatic changes |

| Developmental Toxicity | Rats | Oral | 3000 | Decreased maternal body weight |

| Hepatic Effects | Rats | Inhalation | 3000 | Hepatocellular proliferation |

Propiedades

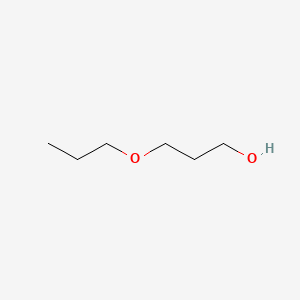

IUPAC Name |

3-propoxypropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-5-8-6-3-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMRLRNXHLPZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074346 | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propoxypropanol is a colorless liquid. (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

301.6 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

128 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8865 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

30136-13-1, 4161-22-2 | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Propoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030136131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-112 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the industrial applications of Propoxypropanol?

A1: this compound exhibits excellent solvency and finds use in various industrial applications. For instance, it acts as a key component in azeotrope-like compositions with Octamethylcyclotetrasiloxane []. These compositions demonstrate superior cleaning, rinsing, and drying properties compared to volatile methylsiloxanes (VMS) and offer an environmentally friendly alternative. Additionally, research highlights its presence in epoxy resin coatings used in industrial settings like the General Electric facility in Schenectady, New York [].

Q2: Does this compound play a role in formulating disinfectant solutions?

A3: Yes, this compound is a component in certain acidic aqueous disinfectant and cleaning compositions alongside hydrogen peroxide, a monohydric alcohol (C1-C6), a non-ionic surfactant, and citric acid [, ]. These ready-to-use formulations are designed for effective cleaning and disinfection of various surfaces.

Q3: Are there any known alternatives to this compound in its various applications?

A4: Research suggests that other solvents like butoxypropanol can be substituted for this compound in certain applications, such as disinfectant formulations [, ]. The choice between these alternatives often depends on factors like desired solvency, cost, and potential environmental impact.

Q4: What research methods are typically employed to study this compound?

A5: Researchers utilize a range of methods to analyze this compound's properties and applications. For instance, gas chromatography is a common technique for detecting and quantifying this compound in air samples []. Additionally, researchers rely on spectroscopic techniques, such as Fourier transform infrared spectroscopy, to investigate interactions between this compound and other materials, like those observed in studies on its use in preserving waterlogged archaeological wood [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.